

Hdac-IN-30: A Comparative Analysis in Drug-Resistant Cell Lines

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Compound of Interest

Compound Name: **Hdac-IN-30**

Cat. No.: **B12417046**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel multi-target histone deacetylase (HDAC) inhibitor, **Hdac-IN-30**, within the context of drug-resistant cancer cell lines. While direct experimental data on **Hdac-IN-30** in resistant models is not yet available in published literature, this document serves as a predictive and comparative resource. We will detail the known characteristics of **Hdac-IN-30** and juxtapose them with established HDAC inhibitors that have demonstrated efficacy in overcoming drug resistance. This guide also includes detailed experimental protocols and visual representations of key biological pathways and workflows to support further research in this area.

Introduction to Hdac-IN-30

Hdac-IN-30 is a novel, multi-target HDAC inhibitor belonging to the phthalazino[1,2-b]quinazolinone class of compounds.^[1] It has demonstrated potent anti-tumor activity in drug-sensitive cancer cell lines, primarily through the activation of the p53 signaling pathway.^[1] Its multi-targeted nature suggests potential advantages in complex scenarios such as acquired drug resistance.

Table 1: Inhibitory Profile of **Hdac-IN-30**

Target	IC50 (nM)
HDAC1	13.4
HDAC2	28.0
HDAC3	9.18
HDAC6	42.7
HDAC8	131

Source: MedchemExpress, DC Chemicals[2][3]

The mechanism of action for **Hdac-IN-30** in hepatocellular carcinoma cells involves the induction of histone 3 (H3) and α -tubulin acetylation, leading to the activation of the p53 signaling pathway.[1] This suggests a potential for **Hdac-IN-30** to influence cell cycle arrest and apoptosis, crucial processes in overcoming drug resistance.

Comparative Analysis with Established HDAC Inhibitors in Drug-Resistant Cell Lines

To contextualize the potential of **Hdac-IN-30**, we compare its profile with two widely studied HDAC inhibitors, Vorinostat (SAHA) and Panobinostat (LBH589), which have been evaluated in various drug-resistant cancer models.

Table 2: Performance of Vorinostat and Panobinostat in Drug-Resistant Cell Lines

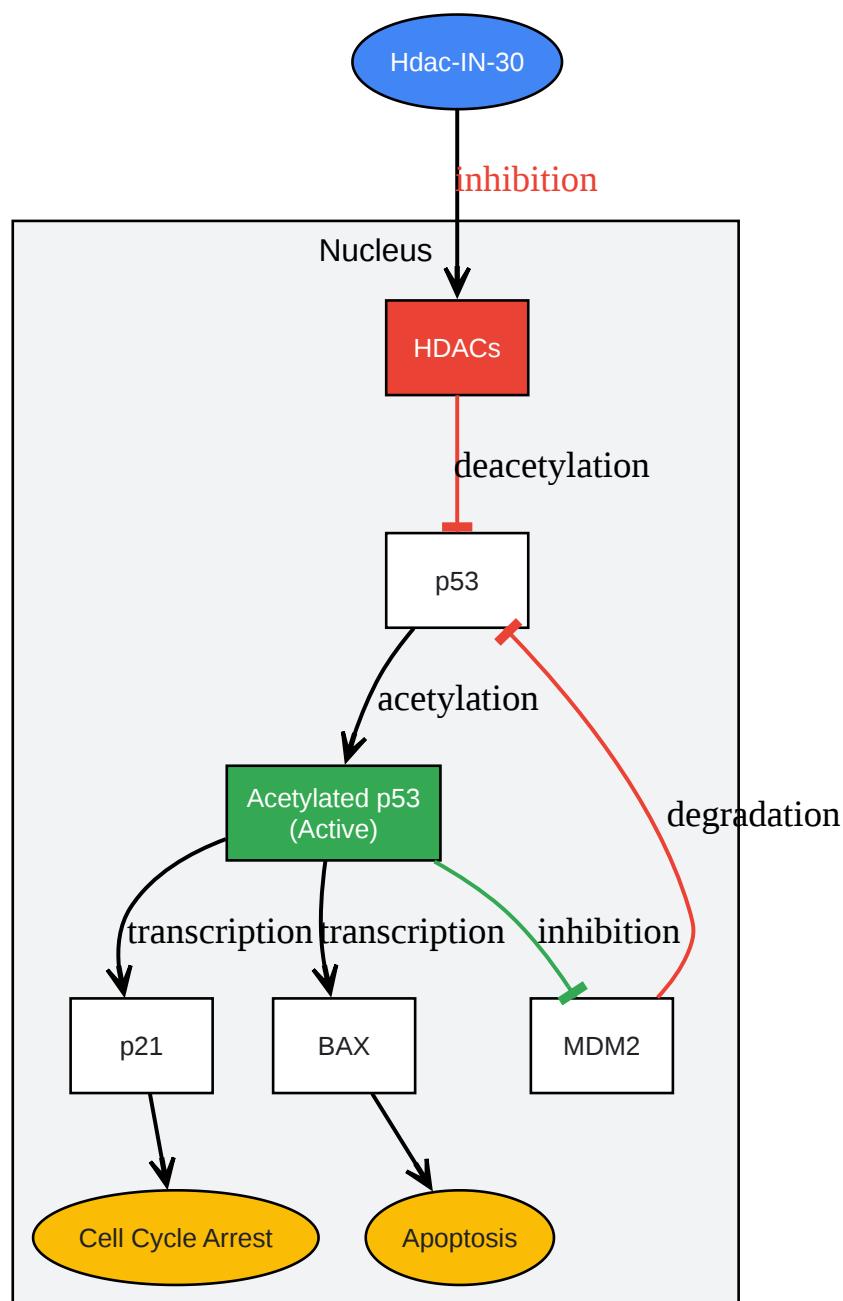
HDAC Inhibitor	Drug-Resistant Cell Line Model	Primary Drug Resistance	Key Findings	Reference
Vorinostat (SAHA)	Doxorubicin-resistant breast cancer (MCF-7/ADR)	Doxorubicin	Sensitizes cells to doxorubicin, enhances apoptosis.	[4][5]
TRAIL-resistant breast cancer (MDA-MB-231)	TRAIL	Overcomes resistance by upregulating DR4/DR5 and pro-apoptotic proteins.		[6]
Tamoxifen-resistant breast cancer	Tamoxifen	Decreases viability, migration, and invasion of resistant cells.		[7]
Panobinostat (LBH589)	Cisplatin-resistant ovarian cancer (CaOV3-CR, OVCAR3-CR)	Cisplatin	Lowers the inhibitory concentration of cisplatin, indicating sensitization.	[2][3]
Olaparib-resistant ovarian cancer (OVCAR-3)	Olaparib	Synergizes with olaparib to reduce cell growth and viability.		[8]
Doxorubicin-resistant triple-negative breast cancer	Doxorubicin	Increases sensitivity to doxorubicin.		[6]

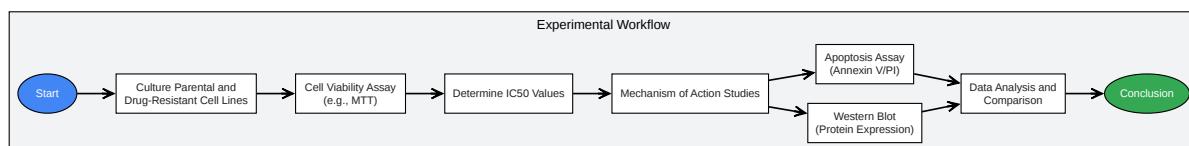
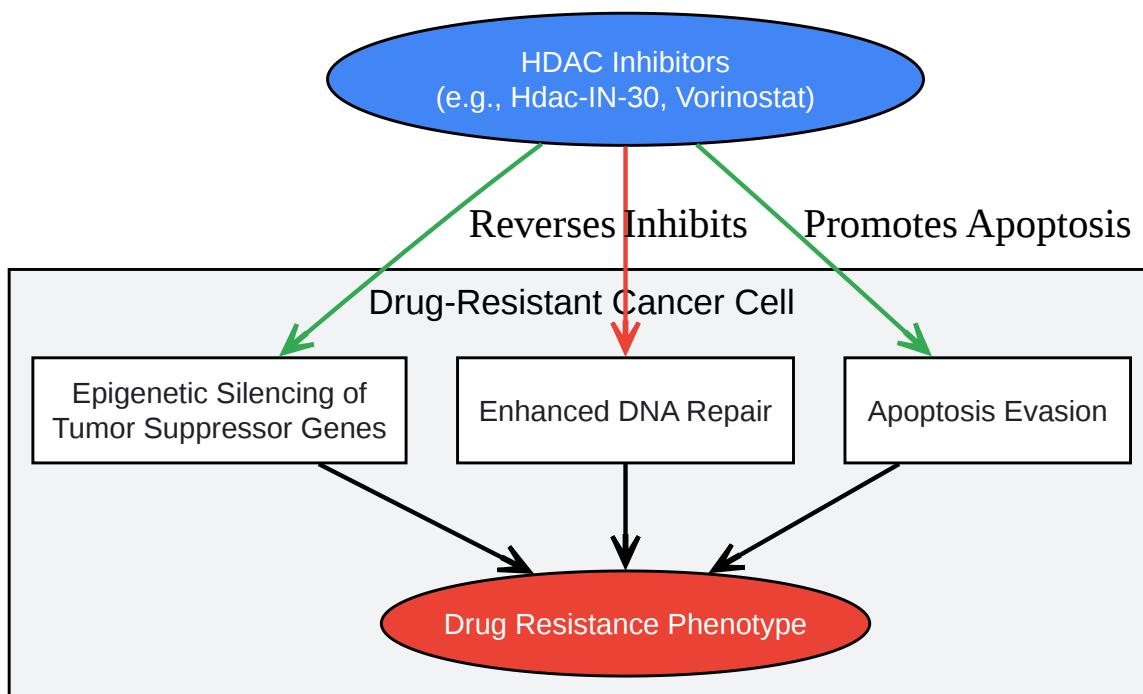
Signaling Pathways and Mechanisms of Action

HDAC inhibitors can overcome drug resistance through various mechanisms, including the reactivation of tumor suppressor genes, modulation of DNA repair pathways, and induction of apoptosis.

Hdac-IN-30 and the p53 Signaling Pathway

The known mechanism of **Hdac-IN-30** involves the activation of the p53 pathway, a critical tumor suppressor pathway often inactivated in cancer.[\[1\]](#)[\[9\]](#) By promoting the acetylation of p53, **Hdac-IN-30** can enhance its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.





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